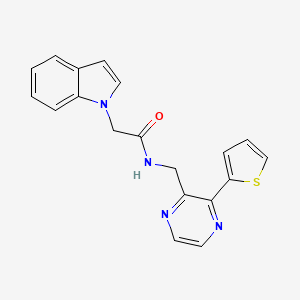

2-(1H-indol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide

Description

2-(1H-Indol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is a heterocyclic acetamide derivative characterized by a unique structural framework. The molecule comprises three distinct moieties:

- Indole core: A bicyclic aromatic system (1H-indol-1-yl) known for its role in bioactive molecules, including neurotransmitters and anticancer agents.

- Acetamide linker: A flexible -CH2-C(=O)-NH- group connecting the indole to the pyrazine-thiophene subunit.

Properties

IUPAC Name |

2-indol-1-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4OS/c24-18(13-23-10-7-14-4-1-2-5-16(14)23)22-12-15-19(21-9-8-20-15)17-6-3-11-25-17/h1-11H,12-13H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKJXMHEGMCICB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=NC=CN=C3C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Indole Derivative: Starting with an indole derivative, the compound can be functionalized at the nitrogen atom.

Formation of the Pyrazine Derivative: The pyrazine ring can be synthesized separately, often involving the condensation of appropriate precursors.

Coupling Reaction: The indole and pyrazine derivatives can be coupled using a suitable linker, such as an acetamide group, under specific reaction conditions (e.g., using a coupling reagent like EDCI or DCC in the presence of a base).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiophene rings.

Reduction: Reduction reactions could target the pyrazine ring or other reducible functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the indole or thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various functionalized derivatives of the original compound.

Scientific Research Applications

2-(1H-indol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide may have applications in:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigated for potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound is used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The indole and pyrazine rings could play a role in binding to the target site, while the thiophene ring might influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Key Observations :

Antioxidant Activity : Substituted phenyl rings with electron-withdrawing groups (e.g., Cl in 3a) enhance antioxidant activity by stabilizing radical intermediates . The target compound lacks such groups but may leverage its pyrazine-thiophene system for redox activity.

Steric and Electronic Effects : The adamantane-containing indole derivatives (e.g., ) exhibit antiproliferative activity due to lipophilic bulk, whereas the target compound’s pyrazine-thiophene group offers planar rigidity, which may favor DNA intercalation or kinase inhibition .

Key Observations :

- Synthetic Feasibility : The target compound likely requires multistep synthesis, starting with indole functionalization followed by coupling to the pyrazine-thiophene subunit. and suggest carbodiimide or base-mediated methods for amide bond formation .

- Solubility: The pyrazine-thiophene moiety may enhance aqueous solubility compared to adamantane derivatives () but reduce it relative to hydroxyimino-methyl analogues (3a) due to reduced polarity .

Computational and Crystallographic Insights

- Bond Geometry : The indole-acetamide backbone in 3a shows bond lengths of 1.376 Å for C(9)-N(1) and angles of 124.87° for C(9)-N(1)-C(19), consistent with DFT calculations . The target compound’s pyrazine-thiophene group may introduce torsional strain, altering conformational stability.

- Reactivity Prediction : The pyrazine nitrogen atoms may act as hydrogen-bond acceptors, contrasting with the thiazole in , which forms N–H⋯N dimers .

Biological Activity

2-(1H-indol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C20H17N3OS. Its molecular weight is approximately 365.43 g/mol. The presence of an indole moiety, a thiophene ring, and a pyrazine structure contributes to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H17N3OS |

| Molecular Weight | 365.43 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO and ethanol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Indole Moiety : Synthesized via Fischer indole synthesis.

- Thiophene Ring Synthesis : Constructed using the Gewald reaction.

- Pyrazine Ring Formation : Achieved through various methods including condensation reactions.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the areas of anticancer and antimicrobial effects.

Anticancer Activity

Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The mechanism appears to involve the inhibition of specific kinases associated with cancer growth.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains, suggesting potential applications in developing new antibiotics.

The biological activity of the compound is believed to involve its interaction with specific molecular targets within cells. It may modulate enzyme activity or receptor interactions, leading to significant biological effects. For instance, it may inhibit certain kinases, thereby affecting cell signaling pathways crucial for cancer cell survival.

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Antioxidant Activity : A recent investigation evaluated its antioxidant properties using ABTS assay, revealing promising results with an IC50 value lower than ascorbic acid, suggesting strong radical scavenging ability .

- Cytotoxicity Evaluation : In vitro studies indicated that the compound exhibits cytotoxic effects on cancer cell lines, with IC50 values demonstrating effectiveness at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.